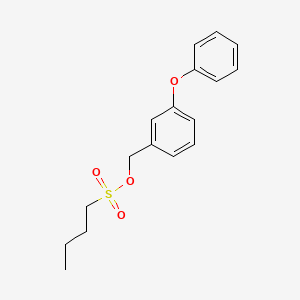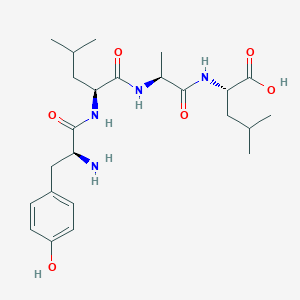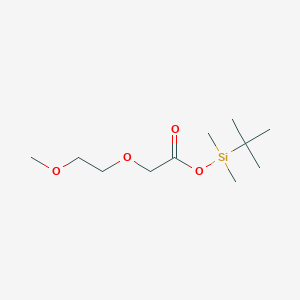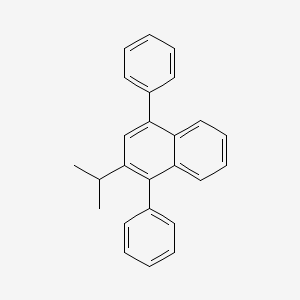![molecular formula C15H12O2S B14200097 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid CAS No. 867182-61-4](/img/structure/B14200097.png)
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C15H12O2S It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbon-carbon double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-[4-(Phenylsulfonyl)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[4-(Phenylsulfanyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The prop-2-enoic acid moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enoic acid: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity.
3-Phenyl-2-sulfanyl-prop-2-enoic acid: Contains a sulfanyl group instead of a phenylsulfanyl group, which may alter its chemical and biological properties.
Uniqueness
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and enhances its utility in various research applications.
Properties
CAS No. |
867182-61-4 |
|---|---|
Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-(4-phenylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2S/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17) |
InChI Key |
UMUWVUZNMDBIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14200014.png)
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)



![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)

![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)

